1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine
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Overview
Description
1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine is a heterocyclic compound with the molecular formula C₄H₇N₃S and a molecular weight of 129.19 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the ethan-1-amine group makes it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with thiocarbonyl compounds . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
1-(1,2,3-Thiadiazol-4-yl)ethan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.
2-(1,2,3-Thiadiazol-4-yl)ethan-1-amine: A positional isomer with the amine group attached to a different carbon atom on the ethan chain.
Uniqueness: 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the amine group allows for versatile modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C4H7N3S |
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Molecular Weight |
129.19 g/mol |
IUPAC Name |
1-(thiadiazol-4-yl)ethanamine |
InChI |
InChI=1S/C4H7N3S/c1-3(5)4-2-8-7-6-4/h2-3H,5H2,1H3 |
InChI Key |
FCHATYDZVDLWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSN=N1)N |
Origin of Product |
United States |
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